1-{7-Chloro-3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-A]quinazolin-5-YL}-4-(2-fluorophenyl)piperazine
Description
The compound 1-{7-Chloro-3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-A]quinazolin-5-YL}-4-(2-fluorophenyl)piperazine features a triazoloquinazoline core fused with a piperazine moiety. Key structural elements include:
- Triazoloquinazoline backbone: The [1,2,3]triazolo[1,5-a]quinazoline scaffold provides rigidity and aromaticity, which enhances binding affinity to biological targets .
- Substituents:
- 7-Chloro group: Electron-withdrawing chlorine at position 7 may improve metabolic stability and modulate electronic properties of the core .
- 3-(Trifluoromethyl)phenyl group: The trifluoromethyl (CF₃) group at position 3 introduces strong electron-withdrawing effects, enhancing lipophilicity and resistance to oxidative metabolism .
- 4-(2-Fluorophenyl)piperazine: The piperazine ring, substituted with a 2-fluorophenyl group, contributes to receptor interaction and solubility. Fluorine at the ortho position may influence steric and electronic interactions compared to para/meta isomers .
Properties
Molecular Formula |
C26H19ClF4N6 |
|---|---|
Molecular Weight |
526.9 g/mol |
IUPAC Name |
7-chloro-5-[4-(2-fluorophenyl)piperazin-1-yl]-3-[3-(trifluoromethyl)phenyl]triazolo[1,5-a]quinazoline |
InChI |
InChI=1S/C26H19ClF4N6/c27-18-8-9-21-19(15-18)24(36-12-10-35(11-13-36)22-7-2-1-6-20(22)28)32-25-23(33-34-37(21)25)16-4-3-5-17(14-16)26(29,30)31/h1-9,14-15H,10-13H2 |
InChI Key |
FHWBJGXUTPVZMW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C3=NC4=C(N=NN4C5=C3C=C(C=C5)Cl)C6=CC(=CC=C6)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Quinazoline Core Formation
The quinazoline backbone is typically constructed from anthranilic acid derivatives. For example, 7-chloro-3-iodoquinazolin-4(3H)-one serves as a pivotal intermediate. Key steps involve:
-
Chlorination : Anthranilic acid is treated with phosphorus oxychloride (POCl₃) to introduce the 7-chloro substituent.
-
Iodination : Electrophilic iodination at position 3 using N-iodosuccinimide (NIS) and triflic acid.
Reaction Conditions :
Triazole Ring Construction
The [1,2,triazolo[1,5-a]quinazoline system is formed via Cu-catalyzed azide-alkyne cycloaddition (CuAAC):
-
Alkyne Installation : Sonogashira coupling of 7-chloro-3-iodoquinazolin-4(3H)-one with propargylamine.
-
Azide Preparation : 3-(Trifluoromethyl)phenyl azide synthesized from the corresponding aniline via diazotization.
-
Cycloaddition : Cu(I) catalysis (CuBr, sodium ascorbate) in THF/H₂O (3:1) at 50°C for 24 hours.
Key Data :
Piperazine Substitution
The 4-(2-fluorophenyl)piperazine is introduced via nucleophilic aromatic substitution (SNAr):
-
Piperazine Activation : Boc-protected piperazine reacts with 2-fluoroiodobenzene under Pd catalysis (Pd₂(dba)₃, Xantphos).
-
Deprotection : TFA-mediated removal of the Boc group.
-
Coupling : Reaction of the triazoloquinazoline core with activated piperazine using K₂CO₃ in DMF at 80°C.
Optimized Conditions :
One-Pot Tandem Strategies
A streamlined approach combines triazole formation and quinazoline cyclization in a single pot:
-
Click-CDC Sequence :
Advantages :
Catalytic Methods and Optimization
Copper Catalysis
Cu(I) salts (e.g., CuBr) are critical for triazole cycloaddition:
Palladium-Mediated Couplings
Suzuki-Miyaura and Buchwald-Hartwig reactions install aryl groups:
-
3-(Trifluoromethyl)phenyl : Suzuki coupling with Pd(PPh₃)₄, K₂CO₃, dioxane, 90°C.
-
Piperazine Attachment : Buchwald-Hartwig with Pd(OAc)₂ and Xantphos.
Comparative Analysis of Synthetic Routes
| Method | Steps | Yield (%) | Time (Hours) | Key Advantages |
|---|---|---|---|---|
| Multi-Step | 6 | 45–50 | 96 | High purity, scalable |
| One-Pot Tandem | 3 | 60–65 | 36 | Reduced cost, fewer intermediates |
| Catalytic (Cu/Pd) | 4 | 55–60 | 48 | Regioselectivity control |
Challenges and Limitations
Chemical Reactions Analysis
Types of Reactions
1-{7-Chloro-3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-A]quinazolin-5-YL}-4-(2-fluorophenyl)piperazine can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols, electrophiles such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents on the compound. For example, oxidation may lead to the formation of quinazoline N-oxides, while reduction may yield the corresponding amines .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-{7-Chloro-3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-A]quinazolin-5-YL}-4-(2-fluorophenyl)piperazine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings
Triazolo[1,5-c]pyrimidines (e.g., ) prioritize histamine release inhibition, whereas triazoloquinazolines are more associated with kinase or receptor modulation .
Substituent Effects: Trifluoromethyl (CF₃): Compounds with CF₃ at meta positions (e.g., target compound, 3-TFMPP ) show enhanced lipophilicity and metabolic stability compared to non-fluorinated analogs . Piperazine Substitution:
- Para-substituted piperazines (e.g., p-CF₃ in ) exhibit superior antichagasic activity compared to ortho-substituted variants. However, the target compound’s 2-fluorophenyl group may optimize steric interactions in CNS targets .
Synthetic Accessibility :
Biological Activity
The compound 1-{7-Chloro-3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-A]quinazolin-5-YL}-4-(2-fluorophenyl)piperazine is a synthetic derivative belonging to the quinazoline family. Quinazolines are known for their diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. This article delves into the biological activity of this specific compound, exploring its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
- Molecular Formula : C22H19ClF3N5
- Molecular Weight : 441.86 g/mol
- IUPAC Name : this compound
- SMILES : CC(CCC1)CN1c1nc2c(-c3cc(C(F)(F)F)ccc3)nnn2c(cc2)c1cc2Cl
Biological Activity Overview
The biological activity of this compound has been investigated in several studies highlighting its potential as an antagonist of various receptors and enzymes involved in cancer progression and inflammation.
Antitumor Activity
Research has shown that quinazoline derivatives exhibit significant antitumor properties. The compound has been evaluated for its inhibitory effects on various cancer cell lines:
- In vitro Studies : The compound demonstrated potent cytotoxic effects against A549 (lung cancer), K562 (chronic myelogenous leukemia), and HL-60 (promyelocytic leukemia) cell lines. Specific IC50 values indicate effective inhibition of tumor cell proliferation.
The biological activity is primarily attributed to the compound's ability to inhibit key signaling pathways involved in tumor growth:
- EGFR Inhibition : The compound acts as an inhibitor of the epidermal growth factor receptor (EGFR), which is critical in many cancers. Docking studies suggest strong binding affinity to the ATP-binding site of EGFR.
- PDGFR Antagonism : It has been reported that similar quinazoline derivatives can effectively antagonize platelet-derived growth factor receptor (PDGFR), contributing to their anti-cancer effects by impairing angiogenesis.
Case Studies
Several case studies have documented the efficacy of quinazoline derivatives similar to the compound under review:
- Study on Lung Carcinoma : A study demonstrated that a related quinazoline derivative inhibited Calu-6 lung carcinoma xenografts by 79% when administered at a dose of 100 mg/kg daily for 21 days .
- Anti-inflammatory Effects : Other studies have indicated that compounds with similar structures possess anti-inflammatory properties by inhibiting TNF-alpha production in human promyelocytic cells .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing this compound, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis of triazoloquinazoline derivatives typically involves multi-step reactions. For example, copper-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry") is used to form the triazole ring. A representative protocol involves reacting a propargyl-piperazine precursor with azidobenzene derivatives in a 2:1 DCM:H₂O solvent system with CuSO₄·5H₂O and sodium ascorbate as catalysts. Reaction parameters such as solvent ratios, catalyst loading (e.g., 0.3 equiv. CuSO₄), and ambient temperature stirring for 2–5 hours are critical for achieving yields >90% .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?
- Methodological Answer : Nuclear magnetic resonance (¹H and ¹³C NMR) is essential for confirming substitution patterns in the triazoloquinazoline and piperazine moieties. Key diagnostic signals include aromatic protons (δ 7.0–8.5 ppm) and trifluoromethyl group splitting patterns. Infrared spectroscopy (IR) identifies functional groups like C-F stretches (~1100–1250 cm⁻¹). Mass spectrometry (LCMS or HRMS) confirms molecular weight, with fragmentation patterns distinguishing regioisomers .
Q. How does the trifluoromethyl group influence the compound’s physicochemical properties?
- Methodological Answer : The -CF₃ group enhances metabolic stability and lipophilicity, as measured by logP values. Computational tools (e.g., COSMO-RS) predict solubility in polar aprotic solvents like DMF or DMSO, which is critical for in vitro assays. X-ray crystallography of analogous compounds reveals that the -CF₃ group induces steric effects, altering dihedral angles between the triazole and quinazoline rings .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize byproducts during triazole ring formation?
- Methodological Answer : Byproduct analysis via HPLC or GC-MS reveals competing pathways such as alkyne dimerization. Optimizing the Cu(I) catalyst concentration (0.2–0.5 equiv.) and using inert atmospheres reduces side reactions. Solvent polarity adjustments (e.g., tert-butanol/water mixtures) improve regioselectivity. Kinetic studies using in situ FTIR or Raman spectroscopy guide time-resolved adjustments to reaction parameters .
Q. What computational strategies are used to predict this compound’s binding affinity for kinase targets?
- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) with homology models of kinases (e.g., EGFR or PI3K) identifies key interactions: (1) π-π stacking between the triazole ring and kinase hinge regions, and (2) hydrogen bonding between the piperazine nitrogen and Asp831. Free energy perturbation (FEP) calculations refine binding affinity predictions. MD simulations (>100 ns) assess conformational stability in binding pockets .
Q. How do structural modifications (e.g., halogen substitution) impact in vitro cytotoxicity profiles?
- Methodological Answer : SAR studies compare chloro (Cl) vs. fluoro (F) substituents at the quinazoline C7 position. Cl substituents enhance DNA intercalation (IC₅₀ = 1.2 µM in MCF-7 cells), while F analogs improve solubility but reduce potency. High-content screening (HCS) with Annexin V/PI staining quantifies apoptosis induction. Confocal microscopy tracks subcellular localization (e.g., nuclear vs. mitochondrial accumulation) .
Q. What strategies reconcile discrepancies between in silico ADMET predictions and experimental pharmacokinetic data?
- Methodological Answer : Discrepancies in bioavailability predictions (e.g., PBPK models vs. rat PK studies) arise from unaccounted efflux transporter interactions (e.g., P-gp). LC-MS/MS quantifies plasma protein binding (>95% for analogs with -CF₃ groups). Permeability assays (Caco-2 monolayers) validate computational permeability coefficients. Adjusting QSPR models to include transporter affinity data improves prediction accuracy .
Data Contradiction Analysis
Q. Why do some studies report conflicting cytotoxicity data for structurally similar analogs?
- Methodological Answer : Contradictions arise from assay variability (e.g., MTT vs. CellTiter-Glo®) and cell line-specific expression of drug transporters. For example, analogs with -CF₃ groups show 10-fold lower IC₅₀ in P-gp-overexpressing KB-V1 cells vs. parental KB-3-1 cells. Meta-analyses using PubChem BioAssay data (AID 1259392) normalize results by applying standardized Z-score thresholds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
